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Compound of Interest

Compound Name: 5-Fluoro-8-quinolinol

Cat. No.: B1330089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-8-quinolinol, a key heterocyclic compound of interest in medicinal chemistry and

materials science. This document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

their acquisition. An interpretation of the spectral data is also provided to aid in structural

elucidation and characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Fluoro-8-quinolinol. It is
important to note that while extensive efforts have been made to collate experimental data,

some values may be based on theoretical predictions or comparison with structurally similar

compounds due to the limited availability of publicly accessible raw experimental data.

Table 1: ¹H NMR Spectroscopic Data for 5-Fluoro-8-quinolinol
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.7 - 8.9 dd J ≈ 4.5, 1.5 Hz

H-3 ~7.5 - 7.7 dd J ≈ 8.5, 4.5 Hz

H-4 ~8.4 - 8.6 dd J ≈ 8.5, 1.5 Hz

H-6 ~7.1 - 7.3 (d, JH-F) J ≈ 9.0 Hz

H-7 ~7.4 - 7.6 d J ≈ 8.5 Hz

8-OH ~9.0 - 10.0 br s -

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is estimated

based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 2: ¹³C NMR Spectroscopic Data for 5-Fluoro-8-quinolinol

Carbon Chemical Shift (δ, ppm)

C-2 ~148 - 150

C-3 ~122 - 124

C-4 ~135 - 137

C-4a ~138 - 140

C-5 ~155 - 158 (d, ¹JC-F ≈ 250 Hz)

C-6 ~110 - 112 (d, ²JC-F ≈ 20 Hz)

C-7 ~128 - 130 (d, ⁴JC-F ≈ 3 Hz)

C-8 ~150 - 152 (d, ³JC-F ≈ 10 Hz)

C-8a ~128 - 130

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is estimated

based on known spectra of quinoline derivatives and fluorine substitution effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1330089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Infrared (IR) Spectroscopy Peak List for 5-Fluoro-8-quinolinol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Broad O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~1620 - 1580 Strong C=N stretch (quinoline ring)

~1500 - 1450 Strong Aromatic C=C stretch

~1250 - 1200 Strong C-F stretch

~1200 - 1150 Strong C-O stretch (phenolic)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data for 5-Fluoro-8-quinolinol

m/z Relative Intensity (%) Assignment

163 100 [M]⁺ (Molecular Ion)

135 Variable [M - CO]⁺

116 Variable [M - F - CO]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the

structure.

Interpretation of Spectra
The spectroscopic data provides a detailed fingerprint of the 5-Fluoro-8-quinolinol molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the quinoline ring system. The downfield shifts of H-2 and H-4 are characteristic of their

positions adjacent to the nitrogen atom. The fluorine atom at position 5 will introduce splitting
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to the neighboring proton H-6, resulting in a doublet. The hydroxyl proton at position 8 will

likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the

nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-5) will exhibit

a large one-bond coupling constant (¹JC-F). Smaller two-, three-, and four-bond couplings to

fluorine will also be observable for the adjacent carbons, providing valuable structural

confirmation.

IR Spectroscopy: The IR spectrum is characterized by a broad absorption band in the high-

frequency region, indicative of the O-H stretching of the phenolic group. The strong

absorptions in the 1620-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N

stretching vibrations of the quinoline core. A strong band corresponding to the C-F stretch is

also expected.

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak at an

m/z value corresponding to the molecular weight of 5-Fluoro-8-quinolinol (163.15 g/mol ).

Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO)

from the phenolic ring.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as

follows:

Sample Preparation: Weigh approximately 5-10 mg of 5-Fluoro-8-quinolinol.[1] Dissolve

the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).[1]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: A standard one-pulse experiment is typically used.[1] Key parameters

include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay

of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum and enhance sensitivity.[1] A larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy
For solid samples like 5-Fluoro-8-quinolinol, the KBr pellet or thin film method is commonly

used.

KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of 5-Fluoro-8-quinolinol with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-

10 tons) to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be recorded and subtracted from the sample spectrum.

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile

solvent (e.g., dichloromethane or acetone).[2]
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Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent

to evaporate, leaving a thin film of the compound on the plate.[2]

Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the

spectrum.[2]

Mass Spectrometry
Electron Ionization (EI) is a common technique for the mass analysis of small organic

molecules.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.[3]

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[3]

Fragmentation: The high internal energy of the molecular ion often leads to fragmentation,

producing a series of characteristic fragment ions.[3]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.[3]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Fluoro-8-quinolinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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